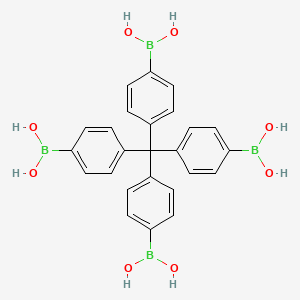![molecular formula C20H14O3 B3028123 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol CAS No. 1620408-04-9](/img/structure/B3028123.png)
9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol
Overview
Description
The compound of interest, 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol, is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is a structural analog of various dihydroanthracene derivatives that have been synthesized and studied for their unique chemical properties and potential applications in organic electronics and as intermediates in pharmaceuticals .
Synthesis Analysis
The synthesis of related dihydroanthracene derivatives often involves multi-step reactions, including methylation, reduction, and demethylation processes . For instance, 1,8-Dihydroxy-9,10-dihydroanthracene was synthesized from its anthraquinone counterpart with a total yield of 37% . Another example includes the synthesis of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene tetrones, which demonstrated unusual reactivity with amines, indicating the influence of different basicities and steric effects . These synthetic routes provide insights into the possible methods that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of dihydroanthracene derivatives has been extensively studied using X-ray crystallography. For example, the crystal structure of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene revealed discrete molecules held together by π interactions and van der Waals forces . Another derivative, 9,10-bis[bis(4-tert-butylphenyl)methylene)-9,10-dihydroanthracene, was found to have a butterfly shape with a significant dihedral angle between the annulated benzenes . These studies suggest that the molecular structure of this compound would also exhibit unique conformational features.
Chemical Reactions Analysis
Dihydroanthracene derivatives participate in various chemical reactions. For instance, the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene tetrones with amines resulted in different products depending on the type of amine used, highlighting the compound's reactivity . Additionally, the 9,10-dehydroanthracene biradical, a related compound, was found to abstract hydrogen slowly and undergo a retro-Bergman reaction, indicating a complex reaction pathway . These findings provide a glimpse into the potential reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroanthracene derivatives are influenced by their molecular structure. For example, the redox-active dendrimers incorporating 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene units exhibited remarkable electrochemical stability due to the loss of aromaticity and conformational change upon oxidation . The crystallographic analysis of 9,10-dihydro-9,10-distannaanthracenes revealed different conformations, such as a butterfly conformation and a planar structure, depending on the substituents . These studies suggest that the physical and chemical properties of this compound would be similarly affected by its specific substituents and molecular conformation.
Mechanism of Action
Target of Action
Given its structural similarity to other triptycene derivatives, it may interact with various biological targets, including proteins and enzymes .
Mode of Action
Its unique structure, characterized by three benzene rings fused to a bicyclo[2.2.2]octatriene skeleton, allows for interesting interactions . The compound’s hydroxyl groups could potentially form hydrogen bonds with target molecules, influencing their function .
Biochemical Pathways
Triptycene derivatives have been used in various fields, including molecular machines, material chemistry, host-guest chemistry, bioactive compounds, and metal ligands . Therefore, it’s plausible that 1,8,13-Trihydroxytriptycene could influence a variety of biochemical pathways.
Pharmacokinetics
The presence of hydroxyl groups could potentially enhance its solubility, while its rigid structure might affect its permeability .
Result of Action
Given its potential for diverse interactions, it could have a wide range of effects depending on the specific targets and pathways involved .
properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-3,13,16-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-13-7-1-4-10-16-11-5-2-8-14(22)18(11)20(17(10)13)19-12(16)6-3-9-15(19)23/h1-9,16,20-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZJNYULBDBOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3C4=C(C2C5=C3C(=CC=C5)O)C=CC=C4O)C(=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



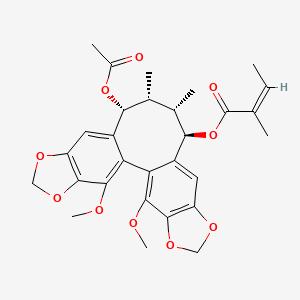
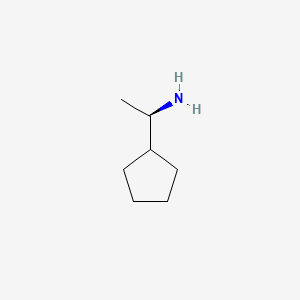

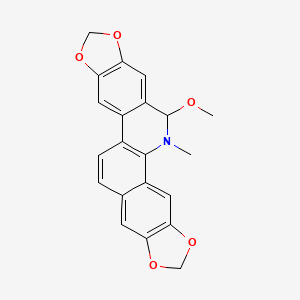
![tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B3028047.png)
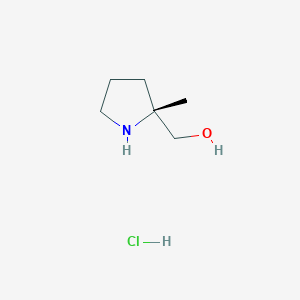
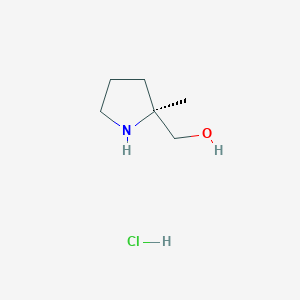
![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)
![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)
![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B3028054.png)
![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B3028061.png)
